molecular formula C21H23F3N6O2 B12511170 4-{[9-(Oxolan-3-yl)-8-[(2,4,6-trifluorophenyl)amino]purin-2-yl]amino}cyclohexan-1-ol

4-{[9-(Oxolan-3-yl)-8-[(2,4,6-trifluorophenyl)amino]purin-2-yl]amino}cyclohexan-1-ol

Cat. No.: B12511170
M. Wt: 448.4 g/mol
InChI Key: IBGLGMOPHJQDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tanzisertib, also known as CC-930, is a potent, orally active, and specific inhibitor of c-Jun N-terminal kinases (JNKs). JNKs are members of the mitogen-activated protein kinase (MAPK) family, which regulate various physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death. Tanzisertib has been investigated for its potential therapeutic applications in treating fibrosis, discoid lupus erythematosus, pulmonary fibrosis, and other interstitial lung diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tanzisertib involves multiple steps, starting with the preparation of the core structure, which includes a purine moietyThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of Tanzisertib follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, purification techniques such as crystallization and chromatography, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Tanzisertib undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

    Chemistry: Used as a tool compound to study JNK signaling pathways and their role in cellular processes.

    Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis.

    Medicine: Explored as a therapeutic agent for treating fibrosis, discoid lupus erythematosus, pulmonary fibrosis, and other interstitial lung diseases.

Mechanism of Action

Tanzisertib exerts its effects by specifically inhibiting JNKs, which are involved in various signaling pathways. The compound binds to the ATP-binding site of JNKs, preventing their activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the JNK signaling cascade, leading to reduced inflammation, cell proliferation, and apoptosis. The molecular targets include JNK1, JNK2, and JNK3, with varying degrees of selectivity .

Comparison with Similar Compounds

Tanzisertib is compared with other JNK inhibitors such as SP600125 and AS-602801. While SP600125 is a potent pan-JNK inhibitor, it lacks selectivity and inhibits other MAPKs like p38 and ERK. AS-602801 is another JNK inhibitor with better selectivity but still has off-target effects. Tanzisertib stands out due to its higher selectivity for JNKs and better pharmacokinetic properties .

List of Similar Compounds

Properties

IUPAC Name

4-[[9-(oxolan-3-yl)-8-(2,4,6-trifluoroanilino)purin-2-yl]amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N6O2/c22-11-7-15(23)18(16(24)8-11)28-21-27-17-9-25-20(26-12-1-3-14(31)4-2-12)29-19(17)30(21)13-5-6-32-10-13/h7-9,12-14,31H,1-6,10H2,(H,27,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGLGMOPHJQDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC=C3C(=N2)N(C(=N3)NC4=C(C=C(C=C4F)F)F)C5CCOC5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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